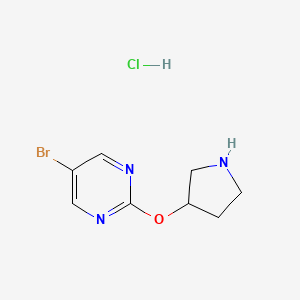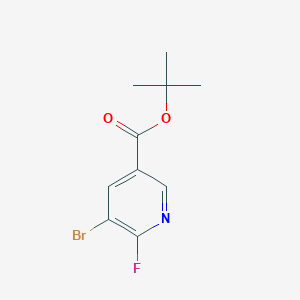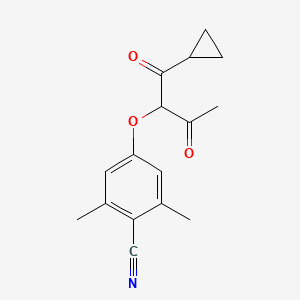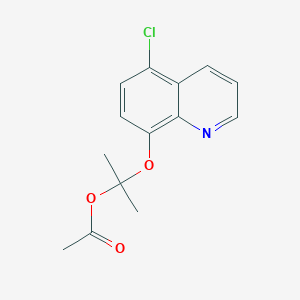
2,4-Dichloro-7-methoxy-3-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-7-methoxy-3-nitroquinoline is a chemical compound with the molecular formula C10H6Cl2N2O3 and a molecular weight of 273.07 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Métodos De Preparación
The synthesis of 2,4-Dichloro-7-methoxy-3-nitroquinoline typically involves the nitration of 2,4-dichloro-7-methoxyquinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the quinoline ring .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
2,4-Dichloro-7-methoxy-3-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms at the 2- and 4-positions can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. This substitution reaction is often facilitated by the presence of a base and elevated temperatures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,4-dichloro-7-methoxy-3-aminoquinoline, while substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
2,4-Dichloro-7-methoxy-3-nitroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes, making them useful in biochemical studies and drug discovery.
Medicine: Some derivatives of this compound exhibit antitumor and antimicrobial activities, making them candidates for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-7-methoxy-3-nitroquinoline and its derivatives often involves the inhibition of specific enzymes or interference with cellular processes. For example, some derivatives may inhibit topoisomerases, enzymes involved in DNA replication and repair, leading to antitumor effects. Others may target bacterial enzymes, resulting in antimicrobial activity .
Comparación Con Compuestos Similares
2,4-Dichloro-7-methoxy-3-nitroquinoline can be compared with other similar compounds such as:
2,4-Dichloro-3-nitroquinoline: Lacks the methoxy group at the 7-position, which may affect its reactivity and biological activity.
2,4-Dichloro-7-methoxyquinoline: Lacks the nitro group at the 3-position, which may result in different chemical properties and applications.
7-Methoxy-3-nitroquinoline: Lacks the chlorine atoms at the 2- and 4-positions, which may influence its chemical reactivity and biological effects.
Propiedades
Fórmula molecular |
C10H6Cl2N2O3 |
|---|---|
Peso molecular |
273.07 g/mol |
Nombre IUPAC |
2,4-dichloro-7-methoxy-3-nitroquinoline |
InChI |
InChI=1S/C10H6Cl2N2O3/c1-17-5-2-3-6-7(4-5)13-10(12)9(8(6)11)14(15)16/h2-4H,1H3 |
Clave InChI |
HVGNTBNHXHJBNB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11847320.png)

![2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B11847327.png)




![2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one](/img/structure/B11847365.png)

![4(3H)-Quinazolinone, 2-methyl-3-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B11847382.png)

